molecular formula C8H9NO3 B15250349 O-(2-Methoxybenzoyl)hydroxylamine

O-(2-Methoxybenzoyl)hydroxylamine

Cat. No.: B15250349
M. Wt: 167.16 g/mol
InChI Key: QOJFBKPLYZPWDG-UHFFFAOYSA-N
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Description

O-(2-Methoxybenzoyl)hydroxylamine is a hydroxylamine derivative characterized by a 2-methoxybenzoyl group (a methoxy-substituted benzoyl moiety) attached to the hydroxylamine (-NHOH) functional group. This compound belongs to a broader class of substituted hydroxylamines, which are of significant interest in organic synthesis, medicinal chemistry, and materials science due to their diverse reactivity and biological activities. These analogs are synthesized via nucleophilic substitution or condensation reactions, yielding products characterized by NMR and mass spectrometry (MS) .

Properties

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

amino 2-methoxybenzoate

InChI

InChI=1S/C8H9NO3/c1-11-7-5-3-2-4-6(7)8(10)12-9/h2-5H,9H2,1H3

InChI Key

QOJFBKPLYZPWDG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)ON

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of O-(2-Methoxybenzoyl)hydroxylamine typically involves the reaction of 2-methoxybenzoic acid with hydroxylamine. The process can be catalyzed by transition metals to enhance the efficiency and selectivity of the reaction .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques .

Mechanism of Action

The mechanism of action of O-(2-Methoxybenzoyl)hydroxylamine involves its role as an electrophilic aminating agent. It facilitates the formation of C-N bonds by providing an electrophilic nitrogen source that reacts with nucleophilic carbon centers. This process is often catalyzed by transition metals, which enhance the reaction’s efficiency and selectivity .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The position of the methoxy group (2- vs. 3-) in benzyl-substituted hydroxylamines minimally affects yield but alters NMR chemical shifts due to electronic and steric differences .
  • Metal-Containing Analogs : The ferrocenyl derivative () exhibits enhanced thermal stability (melting point 87–88°C) and unique electrochemical properties due to the ferrocene moiety, making it suitable for bioactivity studies .
  • Electron-Deficient Groups : O-(2,4-Dinitrophenyl)hydroxylamine demonstrates superior amination efficiency compared to MSH, attributed to the electron-withdrawing nitro groups enhancing electrophilicity .

Table 2: Functional Comparison

Compound Name Reactivity/Application Key Findings Reference
O-(2-Methoxybenzyl)hydroxylamine Intermediate in heterocyclic synthesis Used to prepare coumarin derivatives
O-(3-Methoxybenzyl)hydroxylamine Similar to 2-methoxy analog Comparable synthetic utility
O-Ferrocenylhydroxylamine Bioactive probes (IDO enzyme inhibition) Undergoing biological evaluation
O-(2,4-Dinitrophenyl)hydroxylamine N-Amination of pyridines Efficient ylide formation via benzoylation
O-Pentafluorobenzylhydroxylamine Derivatization of carbonyl compounds for GC-MS Enhances detection sensitivity

Key Insights :

  • Biological Potential: Ferrocenyl and benzyl-substituted hydroxylamines are prioritized for medicinal applications (e.g., enzyme inhibition), whereas electron-deficient derivatives (e.g., dinitrophenyl) are favored in synthetic amination .
  • Analytical Utility : O-Pentafluorobenzylhydroxylamine is critical in analytical chemistry for detecting carbonyl compounds via silylation and GC-MS .

Thermal and Stability Profiles

highlights the thermal behavior of hydroxylamine compounds, though focused on inorganic salts (e.g., hydroxylamine hydrochloride) rather than aryl-substituted derivatives. However, extrapolating from these findings:

  • Thermal Stability: Organic hydroxylamines (e.g., methoxybenzyl analogs) are less thermally stable than inorganic salts, requiring storage at low temperatures to prevent decomposition.
  • Metal Interactions : Aqueous solutions of hydroxylamines can catalyze decomposition in the presence of metal surfaces (e.g., carbon steel), a critical consideration for industrial handling .

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